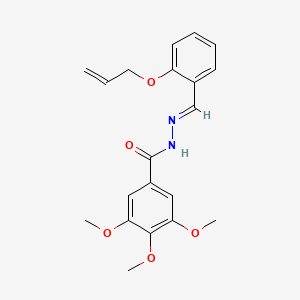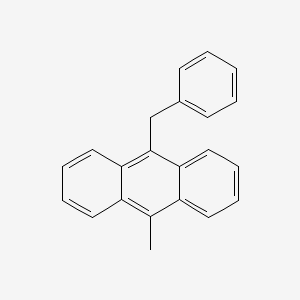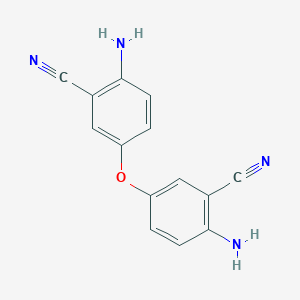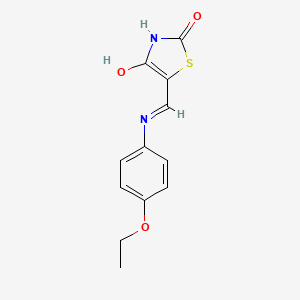
N'-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and 3,4,5-trimethoxybenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism by which N’-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt cellular pathways and processes, making the compound useful in medicinal chemistry for developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide
- N’-[4-(allyloxy)benzylidene]-2-[(3-chlorobenzyl)thio]acetohydrazide
Uniqueness
N’-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of allyloxy and trimethoxy groups enhances its reactivity and potential for forming stable complexes with biological targets .
Propriétés
Numéro CAS |
303085-15-6 |
|---|---|
Formule moléculaire |
C20H22N2O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H22N2O5/c1-5-10-27-16-9-7-6-8-14(16)13-21-22-20(23)15-11-17(24-2)19(26-4)18(12-15)25-3/h5-9,11-13H,1,10H2,2-4H3,(H,22,23)/b21-13+ |
Clé InChI |
FPGBBOHBZDVVSS-FYJGNVAPSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2OCC=C |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate](/img/structure/B11974482.png)
![(5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974490.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974493.png)

![2-Chloro-6-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974511.png)
![N-[(4-acetamidophenyl)methyl]acetamide](/img/structure/B11974517.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974518.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974532.png)
![4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11974540.png)



![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)
